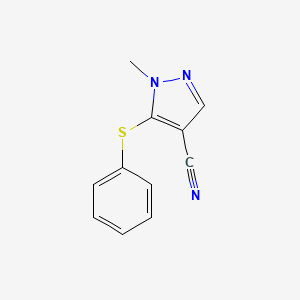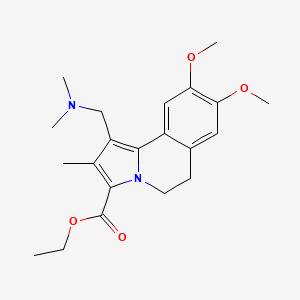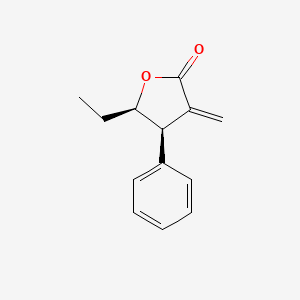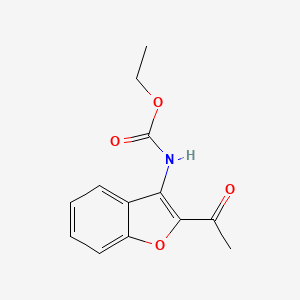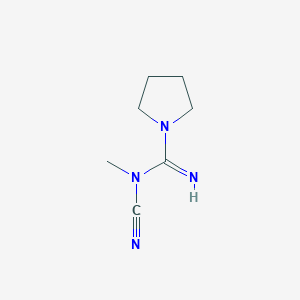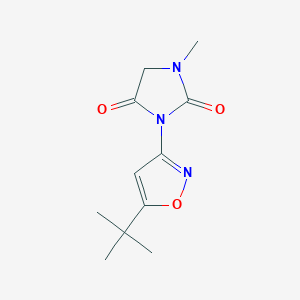
3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione is a complex organic compound that features both oxazole and imidazolidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione typically involves the reaction of 5-tert-butyl-1,2-oxazole with 1-methylimidazolidine-2,4-dione under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced imidazolidine derivatives.
科学研究应用
3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
作用机制
The mechanism of action of 3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The imidazolidine ring may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
相似化合物的比较
Similar Compounds
- (5-tert-Butyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- Phenyl (5-tert-butylisoxazol-3-yl)carbamate
- 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
3-(5-tert-Butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The presence of both oxazole and imidazolidine rings allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
属性
| 95460-46-1 | |
分子式 |
C11H15N3O3 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)7-5-8(12-17-7)14-9(15)6-13(4)10(14)16/h5H,6H2,1-4H3 |
InChI 键 |
YDBLYUGYKMYKMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NO1)N2C(=O)CN(C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


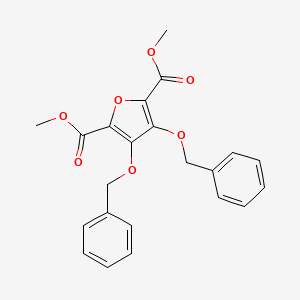

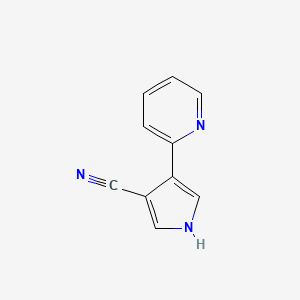
![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)

![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
![2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12893301.png)
